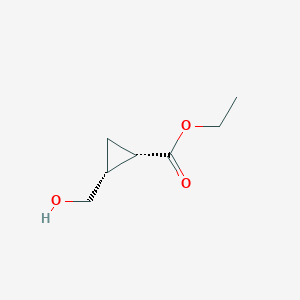![molecular formula C13H20ClN3O2 B2641748 3-methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl}-1,2-oxazole hydrochloride CAS No. 1423043-81-5](/img/structure/B2641748.png)
3-methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl}-1,2-oxazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl}-1,2-oxazole hydrochloride is a synthetic compound that has garnered interest across several scientific fields due to its unique structural properties and versatile applications. The compound belongs to the family of oxazole derivatives, which are known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl}-1,2-oxazole hydrochloride typically involves multiple steps, including the formation of the oxazole ring and the incorporation of the pyrrolidine moieties. Common synthetic routes may involve the following:
Formation of the oxazole ring: : This often involves cyclization reactions using appropriate precursors such as amino acids and carbonyl compounds under specific conditions (e.g., acid or base catalysis).
Introduction of the pyrrolidine groups: : This can be achieved through nucleophilic substitution reactions where a pyrrolidine derivative is reacted with an appropriate electrophilic intermediate.
Hydrochloride formation: : The final step often involves the addition of hydrochloric acid to convert the base compound into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound generally scales up the laboratory synthetic methods with optimizations to improve yield and purity. This often involves:
Batch or continuous flow reactors: : To control reaction conditions precisely and ensure consistent production.
Crystallization techniques: : For purification and conversion of the compound into a stable, manageable form.
Análisis De Reacciones Químicas
Types of Reactions
The compound 3-methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl}-1,2-oxazole hydrochloride can undergo several types of chemical reactions:
Oxidation: : Using oxidizing agents to introduce or modify functional groups.
Reduction: : Reduction reactions often involve hydrogenation or use of reducing agents.
Substitution: : Nucleophilic or electrophilic substitution reactions to modify or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: : Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).
Substitution conditions: : Acidic or basic media, appropriate solvents, and temperatures.
Major Products
The major products from these reactions include various substituted oxazoles, pyrrolidine derivatives, and other modified organic compounds.
Aplicaciones Científicas De Investigación
Chemistry
Building blocks: : Used in the synthesis of more complex molecules.
Catalysts: : Functions as a catalyst or catalyst precursor in certain organic reactions.
Biology
Biological probes: : Used to study biological pathways and molecular interactions.
Enzyme inhibitors: : Potential inhibitor for specific enzymes, useful in biochemical research.
Medicine
Drug development: : Research into therapeutic agents for treating various diseases.
Diagnostics: : Used in diagnostic assays to detect or quantify biological substances.
Industry
Material science: : Used in the development of new materials with specific properties.
Agrochemicals: : Potential application in the synthesis of new agrochemical agents.
Mecanismo De Acción
The mechanism of action of 3-methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl}-1,2-oxazole hydrochloride is often linked to its ability to interact with specific molecular targets and pathways:
Binding to enzymes: : Inhibits or modulates the activity of target enzymes by binding to their active sites.
Pathway modulation: : Affects cellular pathways by interacting with key proteins or receptors.
Comparación Con Compuestos Similares
Similar Compounds
3-methyl-5-phenyl-1,2-oxazole hydrochloride: : Another oxazole derivative with distinct properties.
N-methylpyrrolidine-2-carbonyl derivatives: : Similar in structure but with varying biological activities.
Uniqueness
3-methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl}-1,2-oxazole hydrochloride stands out due to its specific combination of oxazole and pyrrolidine rings, offering a unique set of chemical and biological properties.
Feel free to dive deeper into any section; there's a lot more to explore within each topic!
Propiedades
IUPAC Name |
[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-9-8-12(18-15-9)11-5-3-7-16(11)13(17)10-4-2-6-14-10;/h8,10-11,14H,2-7H2,1H3;1H/t10-,11?;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZPMWISIKDKRA-JMFXEUCVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2C(=O)C3CCCN3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)C2CCCN2C(=O)[C@@H]3CCCN3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol](/img/structure/B2641665.png)

![Methyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2641669.png)
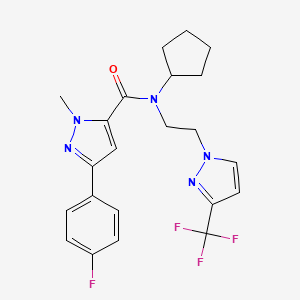

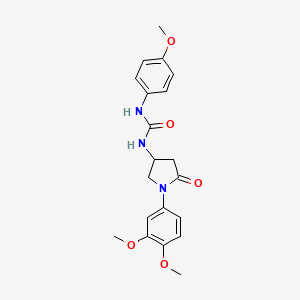
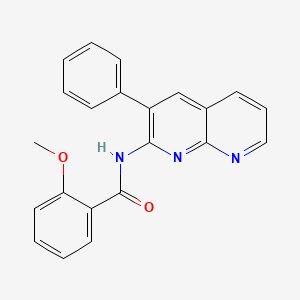
![1-(3-hydroxypropyl)-4-(((2-phenylthiazol-4-yl)methyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2641681.png)
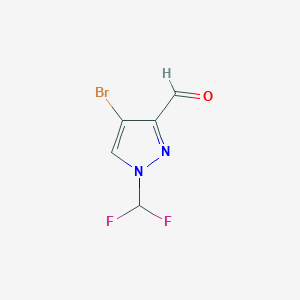
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid](/img/structure/B2641684.png)
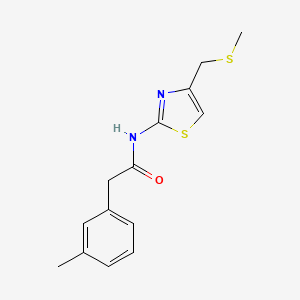
![2,4-dimethyl-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B2641686.png)
![9-cyclohexyl-3-[(3,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2641687.png)
